8-Hydroxynonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxynonanal is an organic compound that belongs to the class of hydroxyalkenals. It is a product of lipid peroxidation and is known for its role in various biological processes. This compound is characterized by the presence of a hydroxyl group attached to the eighth carbon of a nonanal chain. It is a colorless oil and is often studied for its involvement in oxidative stress and cellular damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynonanal typically involves the oxidation of nonanal. One common method is the use of hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxyl group at the eighth carbon.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form nonanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like molybdenum or tungsten.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted nonanal derivatives.
Scientific Research Applications
8-Hydroxynonanal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It is studied for its role in cellular damage and apoptosis.
Medicine: It is investigated for its potential as a biomarker for oxidative stress-related diseases.
Industry: It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Hydroxynonanal involves its interaction with cellular components, leading to oxidative stress and cellular damage. It can react with proteins, lipids, and DNA, causing structural and functional alterations. The molecular targets include enzymes involved in antioxidant defense, leading to their inactivation and subsequent cellular damage.
Comparison with Similar Compounds
4-Hydroxynonenal: Another hydroxyalkenal produced by lipid peroxidation, known for its role in oxidative stress.
8-Hydroxyquinoline: A compound with a similar hydroxyl group but different structural framework, used in various applications including metal chelation.
Uniqueness: 8-Hydroxynonanal is unique due to its specific position of the hydroxyl group and its role in lipid peroxidation. Unlike 4-Hydroxynonenal, which is more commonly studied, this compound offers distinct insights into the oxidative processes and cellular damage mechanisms.
Properties
CAS No. |
85926-51-8 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
8-hydroxynonanal |
InChI |
InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
VJLATUPUFCQRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.